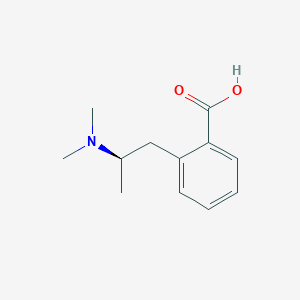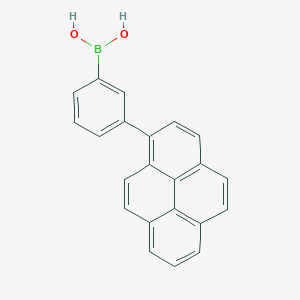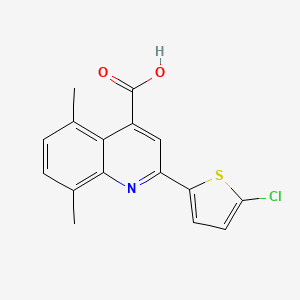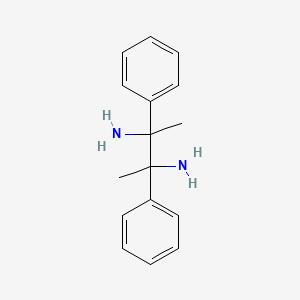
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a cyanocyclohexyl group, a thiadiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.
Introduction of the Cyanocyclohexyl Group: This step may involve the reaction of cyclohexylamine with cyanogen bromide or similar reagents.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the cyanocyclohexyl intermediate under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the cyanocyclohexyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation could be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学研究应用
N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide could have several applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in drug discovery, particularly for its antimicrobial or anticancer properties.
Medicine: Investigation as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action would depend on the specific application:
Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, which could be exploited in various applications.
相似化合物的比较
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-((5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
The unique combination of the cyanocyclohexyl group and the thiadiazole ring in N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide may confer distinct biological or chemical properties not found in similar compounds.
属性
分子式 |
C18H21N5OS2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS2/c1-13-7-3-4-8-14(13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) |
InChI 键 |
UMQPRBVOMYBJTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


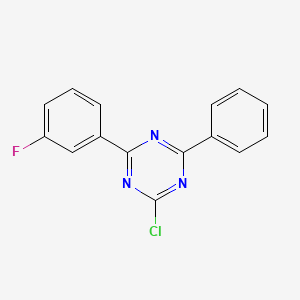
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)

![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
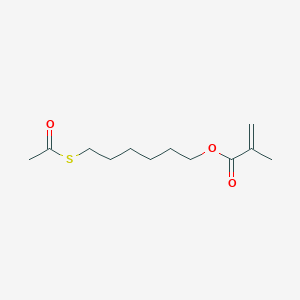
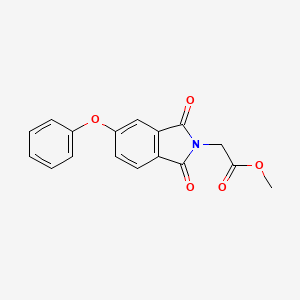
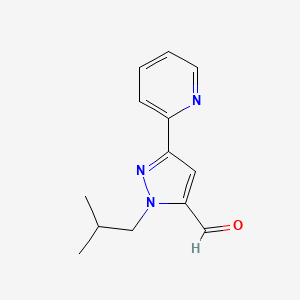
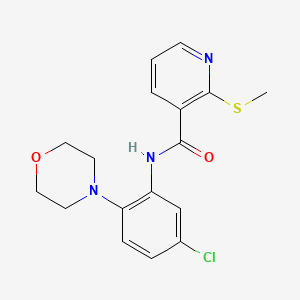
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
